N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine
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Overview
Description
N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine, also known as DCPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCPIP is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further research.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine is not fully understood, but it is believed to interact with various cellular pathways and proteins. It has been shown to bind to DNA and inhibit topoisomerase activity, which can lead to DNA damage and cell death. N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid beta peptides, and inhibit the activity of protein kinase C. N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine has also been shown to have antioxidant properties and can scavenge free radicals, which can cause cellular damage.
Advantages and Limitations for Lab Experiments
N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine has several advantages for laboratory experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for research. It has also been extensively studied for its potential therapeutic applications, making it an attractive target for further research. However, N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine also has some limitations. It is relatively unstable and can degrade over time, which can affect its activity. It is also toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine. One area of interest is its potential use in cancer treatment. Further studies are needed to determine its efficacy and safety in vivo, as well as its mechanism of action in cancer cells. Another area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Studies are needed to determine its ability to cross the blood-brain barrier and its effects on neuronal function. Additionally, N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine may have potential applications in other areas such as inflammation and oxidative stress, which warrant further investigation.
Synthesis Methods
N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine can be synthesized through a multi-step process that involves the reaction of 2,3-dichlorobenzaldehyde with 2-pyridinecarboxaldehyde and piperazine. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Scientific Research Applications
N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have cytotoxic effects on cancer cells and can induce apoptosis, making it a promising candidate for cancer treatment. N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine has also been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4/c17-14-5-3-4-13(16(14)18)12-20-22-10-8-21(9-11-22)15-6-1-2-7-19-15/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGBDHUHGCHKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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